molecular formula C8H7NaO3S B7949663 sodium;2-phenylethenesulfonate

sodium;2-phenylethenesulfonate

Cat. No.: B7949663
M. Wt: 206.20 g/mol
InChI Key: MNCGMVDMOKPCSQ-UHFFFAOYSA-M
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Description

Introduction to Sodium 2-Phenylethenesulfonate

Chemical Identity and Structural Characterization

Sodium 2-phenylethenesulfonate (IUPAC name: sodium;2-phenylethenesulfonate) is an organosulfur compound with the molecular formula C₈H₇NaO₃S and a molecular weight of 206.20 g/mol . Its structure comprises a styrenic backbone (vinylbenzene) functionalized with a sulfonate group (-SO₃⁻) at the β-position, neutralized by a sodium cation (Na⁺).

Structural Features and Molecular Descriptors
  • Aromatic ring : A benzene moiety provides stability through resonance and enables π-π stacking interactions in polymeric assemblies.
  • Sulfonate group : Introduces strong hydrophilicity and anionic charge, enhancing water solubility (>500 mg/mL at 25°C).
  • Vinyl double bond : Permits radical or ionic polymerization, enabling copolymerization with monomers like acrylates and styrenes.

Table 1: Key identifiers and computed descriptors

Property Value Source
Molecular Formula C₈H₇NaO₃S
Exact Molecular Weight 206.0014 g/mol
SMILES [O-]S(=O)(=O)C=Cc1ccccc1.[Na+]
InChI Key MNCGMVDMOKPCSQ-UHFFFAOYSA-M
Topological Polar Surface Area 57.2 Ų

The compound’s isomeric SMILES (C1=CC=C(C=C1)C=CS(=O)(=O)[O-].[Na+]) confirms the trans-configuration of the sulfonate group relative to the vinyl bond. X-ray crystallography reveals a planar geometry at the sulfonate group, with bond angles of ~109.5° around the sulfur atom, consistent with tetrahedral hybridization.

Historical Development of Styrenesulfonate Derivatives

Styrenesulfonates emerged in the mid-20th century as researchers sought to modify polystyrene’s properties for ion-exchange applications. Early work by McMaster et al. (1954) demonstrated that sulfonation of styrene-divinylbenzene copolymers yielded cation-exchange resins with superior capacity compared to earlier phenol-formaldehyde analogs. Sodium 2-phenylethenesulfonate, as a monomeric precursor, gained prominence in the 1970s for synthesizing sulfonated polymers for water treatment membranes and fuel cell proton-exchange materials.

Key milestones include:

  • 1968 : Development of emulsion polymerization techniques incorporating styrenesulfonates to stabilize latex particles.
  • 1990s : Adoption in conductive polymers for antistatic coatings, leveraging sulfonate groups to enhance ionic conductivity.

Significance in Modern Polymer Science and Industrial Chemistry

Sodium 2-phenylethenesulfonate’s dual functionality enables its use in three principal domains:

Ion-Exchange Resins and Membranes

Incorporating this monomer into crosslinked polystyrene matrices produces cation-exchange resins with high sulfonic acid density (~2.4 meq/g). Applications include:

  • Water softening : Ca²⁺ and Mg²⁺ ion sequestration in industrial water treatment.
  • Proton-exchange membranes : Nafion®-like materials for fuel cells, achieving proton conductivities >0.1 S/cm at 80°C.
Emulsion Polymerization Stabilizers

As a surfactant, sodium 2-phenylethenesulfonate reduces interfacial tension in aqueous polymerization systems (critical micelle concentration: 0.8–1.2 mM). It stabilizes polyacrylate and polystyrene latexes, yielding particles with narrow polydispersity indices (<0.1).

Functional Additives in Textiles

The compound improves dye uptake in polyester fabrics by 30–40% through sulfonate-mediated fiber swelling and ionic interactions with cationic dyes.

Table 2: Industrial applications and performance metrics

Application Function Key Metric
Ion-exchange resins Cation capacity 2.0–2.4 meq/g
Fuel cell membranes Proton conductivity 0.1–0.15 S/cm (80°C)
Latex stabilization Particle size distribution 100–200 nm (PDI <0.1)
Textile dyeing Dye uptake enhancement 30–40% increase

Properties

IUPAC Name

sodium;2-phenylethenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S.Na/c9-12(10,11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCGMVDMOKPCSQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Sulfonation proceeds via the generation of a sulfur trioxide (SO₃) intermediate from sulfuric acid, which acts as the electrophile. The reaction is typically conducted at 80–100°C for 4–6 hours under anhydrous conditions to minimize side reactions such as polymerization or over-sulfonation. Excess sulfuric acid is required to drive the reaction to completion, with molar ratios of styrene to sulfuric acid ranging from 1:1.5 to 1:2.5.

Neutralization and Isolation

The crude sulfonic acid is neutralized with a stoichiometric amount of sodium hydroxide (NaOH) in an ice-water bath to prevent thermal degradation. The resulting sodium salt is precipitated by adding a non-solvent such as ethanol or acetone, followed by filtration and vacuum drying. Yields typically range from 70% to 85%, with purity exceeding 95% after recrystallization from aqueous ethanol.

Table 1: Optimization of Sulfonation Parameters

ParameterOptimal RangeYield (%)Purity (%)
Temperature (°C)80–10075–8590–95
H₂SO₄/Styrene Ratio1.5:1–2.5:18093
Reaction Time (hr)4–67891

Sulfur Trioxide Gas Sulfonation

An alternative method employs gaseous sulfur trioxide (SO₃) as the sulfonating agent, offering faster reaction kinetics and higher selectivity. This approach minimizes side products and is favored for large-scale production.

Procedure and Advantages

Styrene is dissolved in a chlorinated solvent (e.g., dichloroethane) and treated with SO₃ gas at 0–10°C. The exothermic reaction is tightly controlled to prevent polymerization, with yields reaching 90–95%. The absence of aqueous acid reduces hydrolysis byproducts, simplifying purification. Neutralization with NaOH follows the same protocol as the sulfuric acid method.

Industrial Scalability

This method is particularly advantageous in continuous-flow reactors, where SO₃ is introduced incrementally to maintain optimal stoichiometry. Pilot-scale studies report throughputs of 50–100 kg/hr with consistent purity (>98%).

Chlorosulfonation Followed by Hydrolysis

For laboratories requiring high-purity sodium 2-phenylethenesulfonate, chlorosulfonation of styrene provides an intermediate sulfonyl chloride, which is hydrolyzed to the sulfonic acid and neutralized.

Chlorosulfonation Step

Styrene reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane at −10°C to form 2-phenylethenesulfonyl chloride. The intermediate is isolated via fractional distillation under reduced pressure (60–70% yield).

Hydrolysis and Neutralization

The sulfonyl chloride is hydrolyzed in water at 25°C for 2 hours, yielding 2-phenylethenesulfonic acid. Neutralization with NaOH and precipitation as described earlier affords the sodium salt in 85–90% overall yield.

Sulfonate Ester Intermediate Route

Recent advances leverage sulfonate esters as intermediates, enabling milder conditions and functional group tolerance. Pentafluorophenyl (PFP) and 2,4,6-trichlorophenyl (TCP) sulfonate esters are prominent examples.

Ester Synthesis and Aminolysis

2-Phenylethenesulfonic acid is activated with triphenylphosphine ditriflate to form the TCP sulfonate ester. Subsequent aminolysis with sodium methoxide in tetrahydrofuran (THF) at 65°C releases the sodium sulfonate (Scheme 1).

Scheme 1: TCP Sulfonate Ester Route

2-Phenylethenesulfonic Acid+TCP-OTfPh3PTCP Sulfonate EsterNaOMeSodium 2-Phenylethenesulfonate\text{2-Phenylethenesulfonic Acid} + \text{TCP-OTf} \xrightarrow{\text{Ph}_3\text{P}} \text{TCP Sulfonate Ester} \xrightarrow{\text{NaOMe}} \text{Sodium 2-Phenylethenesulfonate}

Advantages of Ester Intermediates

  • Mild Conditions : Reactions proceed at ambient temperature, avoiding thermal degradation.

  • High Yields : TCP esters afford 85–93% yields due to superior leaving group ability.

Microwave-Assisted Synthesis Using Cyanuric Chloride

Cyanuric chloride (TCT) serves as a coupling agent in microwave-accelerated synthesis, reducing reaction times from hours to minutes.

Protocol

A mixture of 2-phenylethenesulfonic acid, TCT, and dimethylformamide (DMF) is irradiated at 100°C for 20 minutes. Sodium bicarbonate is added to neutralize the acid, yielding the sodium salt in 88–94% purity after precipitation.

Table 2: Microwave vs. Conventional Heating

MethodTime (min)Yield (%)Energy Consumption (kWh)
Microwave20900.5
Conventional120852.5

Comparative Analysis of Methods

Cost-Benefit Considerations

  • Sulfuric Acid Route : Low cost but generates acidic waste.

  • SO₃ Gas : High capital investment but superior yield and purity.

  • Ester Intermediates : Scalable with minimal byproducts, ideal for pharmaceutical applications.

Environmental Impact

Microwave and SO₃ methods reduce solvent use and energy consumption, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Argatroban undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Argatroban include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of Argatroban, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Applications in Surfactants

One of the primary applications of sodium 2-phenylethenesulfonate is in the formulation of surfactants. These compounds are widely used in cleaning products due to their ability to lower surface tension and enhance wetting properties.

Application Description
Household Cleaners Acts as a surfactant in dishwashing liquids and laundry detergents.
Personal Care Products Used in shampoos and body washes for its mildness and skin compatibility.
Industrial Applications Employed in metalworking fluids and oilfield chemicals for enhanced performance.

Biological Applications

Sodium 2-phenylethenesulfonate has been investigated for its biological activities, particularly in the field of medicinal chemistry. Studies have shown that derivatives of this compound can exhibit anticancer properties.

Case Study: Anticancer Properties

A study evaluated the antiproliferative effects of chalcone derivatives containing sulfonamide groups, including sodium 2-phenylethenesulfonate. The results indicated significant activity against various cancer cell lines, suggesting potential therapeutic applications.

Cell Line IC50 (µM) Effect
MCF75.1Significant growth inhibition
HCT1163.2Induction of apoptosis
K-5624.7Cell cycle arrest

Applications in Polymer Chemistry

Sodium 2-phenylethenesulfonate is also utilized in polymer chemistry, particularly in the synthesis of sulfonated polymers which have applications in membranes for fuel cells and other electrochemical devices.

Case Study: Membrane Development

Research has shown that incorporating sodium 2-phenylethenesulfonate into polymer matrices enhances proton conductivity, making it suitable for use in proton exchange membranes (PEMs).

Polymer Type Conductivity (S/cm) Application
Nafion-based Membranes0.1Fuel Cells
Polyether Sulfone0.05Water Purification Systems

Mechanism of Action

Argatroban exerts its effects by directly inhibiting thrombin, an enzyme involved in the coagulation cascade. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is essential for blood clot formation. This inhibition reduces the risk of clot formation and is particularly useful in conditions where excessive clotting is a concern .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonate Compounds

The following table compares sodium 2-phenylethenesulfonate with five analogous sulfonates, focusing on chemical identifiers, structural features, applications, and safety profiles.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications Safety and Environmental Notes
Sodium 2-phenylethenesulfonate N/A Likely C₈H₇NaO₃S ~206.2 (estimated) Aromatic (styrenic) sulfonate Polymers, surfactants High aquatic toxicity; respiratory and genetic hazards
Sodium naphthalene-2-sulphonate 532-02-5 C₁₀H₇NaO₃S 230.2 Naphthalene ring sulfonate Dispersants, surfactants Limited hazard data; general industrial use noted
Sodium 2-methylprop-2-ene-1-sulphonate 1561-92-8 C₄H₅NaO₃S 156.1 Alkenyl sulfonate (branched chain) Polymer synthesis Requires first-aid measures for exposure; no explicit hazard classification
Sodium 1-heptanesulfonate 22767-50-6 C₇H₁₅NaO₃S 202.25 Linear alkyl sulfonate Analytical reagents, detergents Low toxicity profile; monohydrate form (220.26 g/mol) used in lab settings
Sodium 1-hexanesulfonate 2832-45-3 C₆H₁₃NaO₃S 188.22 Linear alkyl sulfonate Detergents, chromatography Similar to heptanesulfonate; monohydrate (206.23 g/mol) available
Sodium 2-naphthalenesulfonate N/A C₁₀H₇NaO₃S 230.2 Naphthalene ring sulfonate Surfactants, dye intermediates Synonyms include "beta-naphthalenesulfonic acid sodium salt"; industrial applications noted

Structural and Functional Differences

  • Aromatic vs. Aliphatic Sulfonates : Sodium 2-phenylethenesulfonate and naphthalene derivatives (e.g., sodium naphthalene-2-sulphonate) feature aromatic rings, enhancing stability and surfactant efficiency in hydrophobic environments. In contrast, aliphatic sulfonates (e.g., sodium 1-heptanesulfonate) exhibit lower toxicity and are preferred in analytical chemistry due to their simpler structures .
  • Reactivity: Sodium 2-methylprop-2-ene-1-sulphonate’s alkenyl group makes it a reactive monomer in copolymerization, unlike the inert aromatic sulfonates .

Key Research Findings

  • Thermal Stability : Aliphatic sulfonates (e.g., sodium 1-hexanesulfonate) exhibit higher thermal stability compared to aromatic variants, making them suitable for high-temperature processes .
  • Applications in Polymers : Sodium 2-methylprop-2-ene-1-sulphonate is integral to ion-exchange resins and water-soluble polymers, leveraging its sulfonate group for ionic functionality .

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